5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15115255
InChI: InChI=1S/C27H26N4O4/c1-17(2)34-22-11-7-20(8-12-22)26-28-24(18(3)35-26)16-30-13-14-31-25(27(30)32)15-23(29-31)19-5-9-21(33-4)10-6-19/h5-15,17H,16H2,1-4H3
SMILES:
Molecular Formula: C27H26N4O4
Molecular Weight: 470.5 g/mol

5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.:

Cat. No.: VC15115255

Molecular Formula: C27H26N4O4

Molecular Weight: 470.5 g/mol

* For research use only. Not for human or veterinary use.

5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one -

Specification

Molecular Formula C27H26N4O4
Molecular Weight 470.5 g/mol
IUPAC Name 2-(4-methoxyphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C27H26N4O4/c1-17(2)34-22-11-7-20(8-12-22)26-28-24(18(3)35-26)16-30-13-14-31-25(27(30)32)15-23(29-31)19-5-9-21(33-4)10-6-19/h5-15,17H,16H2,1-4H3
Standard InChI Key PEUWGBIVKBGLKW-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O

Introduction

Synthesis Methods

The synthesis of such complex molecules typically involves multi-step reactions, including the formation of the pyrazolo[1,5-a]pyrazinone core and the attachment of the oxazole and phenyl substituents. Common methods might include condensation reactions and palladium-catalyzed cross-coupling reactions.

StepReaction TypeReagents
1. Formation of Pyrazolo[1,5-a]pyrazinone CoreCondensation ReactionPyrazole and Pyrazine Derivatives
2. Attachment of Oxazole SubstituentCross-Coupling ReactionOxazole Derivative, Palladium Catalyst

Potential Biological Activities

While specific data on 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is limited, compounds within the pyrazolo[1,5-a]pyrazinone class have shown promise in various biological assays.

ActivityDescription
Anti-inflammatoryInhibition of inflammatory pathways
AntimicrobialInhibition of microbial growth
AnticancerInhibition of cancer cell proliferation

Research Findings

Due to the lack of specific studies on this compound, research findings are based on similar compounds within the same class. These compounds have demonstrated potential in preclinical studies for treating diseases related to inflammation and cancer.

StudyCompound ClassFindings
Anti-inflammatory StudyPyrazolo[1,5-a]pyrazinonesSignificant reduction in inflammation markers
Anticancer StudyPyrazolo[1,5-a]pyrazinonesInhibition of cancer cell growth in vitro

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